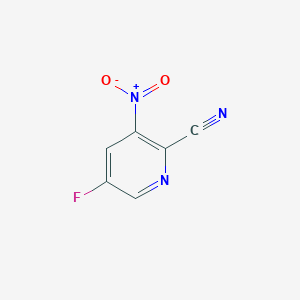

5-Fluoro-3-nitropicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYPOWLVSCEADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717140 | |

| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-51-5 | |

| Record name | 5-Fluoro-3-nitro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile: Properties, Synthesis, and Reactivity

Introduction: Strategic Value in Synthesis

5-Fluoro-3-nitropicolinonitrile (CAS No. 1033202-51-5) is a highly functionalized pyridine derivative that has emerged as a strategic building block in modern medicinal and agrochemical research.[1] Its unique arrangement of three distinct and reactive functional groups—a nitrile, a nitro group, and a fluorine atom—on a pyridine scaffold makes it an exceptionally versatile intermediate. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing effects of the nitro and nitrile groups, activates the molecule for a range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its core reactivity, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent synthetic intermediate.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and analytical characteristics is paramount for its successful application in synthesis. This section details the known properties of this compound and provides a predictive analysis of its spectroscopic signature.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for determining appropriate reaction conditions, solvents, and storage protocols.

| Property | Value | Source / Comment |

| CAS Number | 1033202-51-5 | [1] |

| Molecular Formula | C₆H₂FN₃O₂ | [2] |

| Molecular Weight | 167.10 g/mol | [2] |

| Appearance | Expected to be a yellow to light brown solid | Based on analogous compounds like 2-Bromo-5-fluoro-3-nitropyridine. |

| Melting Point | Data not widely available in public literature | |

| Boiling Point | 328.2 ± 42.0 °C at 760 mmHg | [2] (Predicted) |

| Density | Data not widely available in public literature | |

| Solubility | Expected to be soluble in common polar aprotic solvents (e.g., DMF, DMSO, Acetone, Ethyl Acetate) and chlorinated solvents (e.g., DCM, Chloroform). Poor solubility in water and non-polar aliphatic hydrocarbons is anticipated. | Based on the polarity of the functional groups. |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) in a dry environment. | [1] |

Spectroscopic Data Analysis (Predicted)

Experimental spectra for this specific compound are not broadly published. However, based on the analysis of its functional groups and data from analogous structures, a reliable predicted spectroscopic profile can be constructed. This serves as an essential guide for characterization and reaction monitoring.

The proton and carbon NMR spectra are expected to be simple and highly informative due to the low number of protons and the distinct electronic environments of each carbon atom.

¹H-NMR (Predicted, 400 MHz, CDCl₃): The spectrum will feature two signals in the aromatic region, both appearing as doublets of doublets due to coupling with each other and with the fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~ 9.1 - 9.3 | dd | ~2.5 Hz (⁴J H-H), ~3.0 Hz (⁴J H-F) | H-6 | Deshielded by the adjacent electron-withdrawing nitrile group and the nitrogen atom in the ring. |

| ~ 8.6 - 8.8 | dd | ~2.5 Hz (⁴J H-H), ~8.0 Hz (³J H-F) | H-4 | Deshielded by the adjacent nitro group and fluorine atom. Exhibits a larger, 3-bond coupling to fluorine. |

¹³C-NMR (Predicted, 101 MHz, CDCl₃): Six distinct signals are expected, with the C-F bond inducing a significant coupling constant.

| Chemical Shift (δ, ppm) | C-F Coupling (¹J, ²J, ³J, Hz) | Assignment | Rationale |

| ~ 158 - 162 | ¹J ≈ 260-280 Hz | C-5 | Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |

| ~ 148 - 152 | C-3 | Attached to the strongly electron-withdrawing nitro group. | |

| ~ 145 - 149 | C-6 | Deshielded by the adjacent ring nitrogen and nitrile group. | |

| ~ 135 - 139 | C-2 | Position of the nitrile group; quaternary carbon. | |

| ~ 125 - 129 | ²J ≈ 20-25 Hz | C-4 | Coupled to the fluorine atom through two bonds. |

| ~ 114 - 117 | C≡N | Characteristic chemical shift for a nitrile carbon. |

The IR spectrum provides direct evidence for the presence of the key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 2230 - 2245 | Medium, Sharp | C≡N stretch |

| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~ 1600 - 1620 | Medium | C=C / C=N aromatic ring stretches |

| ~ 1250 - 1300 | Strong | C-F stretch |

Electron Impact (EI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 167 | [M]⁺, Molecular ion peak |

| 137 | [M - NO]⁺, Loss of nitric oxide |

| 121 | [M - NO₂]⁺, Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |

| 94 | [M - NO₂ - HCN]⁺, Subsequent loss of hydrogen cyanide from the nitrile group. |

Section 2: Synthesis and Purification

While multiple synthetic routes can be envisioned, a practical and scalable approach involves the nitration of a pre-existing fluorinated picolinonitrile precursor. This strategy leverages established methodologies for the nitration of pyridine rings.[3][4]

Proposed Synthetic Pathway

The synthesis logically starts from 5-fluoropicolinonitrile, which undergoes regioselective nitration. The fluorine atom at the 5-position and the nitrile at the 2-position direct the incoming electrophile (NO₂⁺) to the 3-position, which is the most electron-rich site available on the activated ring.

Caption: Proposed synthesis of this compound via electrophilic nitration.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for nitration of activated pyridine rings and should be performed with appropriate safety precautions by trained personnel.

Materials:

-

5-Fluoropicolinonitrile

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3-4 equivalents). Cool the flask in an ice/salt bath to 0 to -5 °C.

-

Substrate Addition: Slowly add 5-fluoropicolinonitrile (1.0 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5 °C.

-

Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (1.1-1.2 equivalents) via the dropping funnel. Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and other side reactions, ensuring regioselectivity.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product. Trustworthiness Check: This step must be done slowly as the dilution of concentrated acid is highly exothermic.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential and selective transformations, making it a powerful scaffold for building molecular complexity.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The pyridine ring is strongly activated towards nucleophilic attack by the nitro and nitrile groups. The fluorine atom at the C-5 position is an excellent leaving group in SNAr reactions.[5] This allows for the straightforward introduction of a wide variety of nucleophiles.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-5 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity.

-

Applications: This reaction is invaluable for installing oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines) nucleophiles, providing access to diverse libraries of substituted picolinonitriles.[6]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a cornerstone transformation in drug discovery.[7][8] This introduces a basic handle for salt formation or a nucleophilic site for further functionalization (e.g., amidation, sulfonylation).

-

Common Reagents:

-

Catalytic Hydrogenation: H₂, Pd/C, PtO₂ in solvents like ethanol or ethyl acetate. This is a clean and efficient method.

-

Metal/Acid Systems: Fe/HCl, SnCl₂/HCl. These are classic, robust methods often used in industrial settings.

-

-

Chemoselectivity: The reduction of the nitro group can typically be achieved without affecting the nitrile group, allowing for orthogonal chemical strategies. The resulting 3-amino-5-fluoropicolinonitrile is itself a valuable synthetic intermediate.

Transformations of the Nitrile Group

The nitrile group offers a gateway to two important functional groups: carboxylic acids and primary amines.[9][10][11]

-

Hydrolysis: Under either acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (5-fluoro-3-nitropicolinic acid). An amide intermediate is formed during this process.[11]

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group). This provides a flexible linker for attaching other molecular fragments.[12]

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related fluorinated nitropyridines and nitrobenzonitriles can be used to establish reliable safety protocols.[13][14][15][16]

GHS Hazard Classification (Anticipated)

Based on analogous compounds, the following GHS classifications are anticipated.[17][18]

-

Pictograms:

-

Exclamation Mark (GHS07)

-

Health Hazard (GHS08 - potentially, depending on specific organ toxicity)

-

-

Signal Word: Warning

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]

-

Conclusion

This compound is a high-value synthetic intermediate characterized by its dense and tunable functionality. The interplay between the electron-withdrawing nitro and nitrile groups not only defines its physicochemical properties but also orchestrates its reactivity, primarily through the activation of the C-5 position for nucleophilic aromatic substitution. The ability to selectively manipulate the fluorine, nitro, and nitrile moieties in a controlled, sequential manner provides medicinal and materials chemists with a powerful tool for the rational design and synthesis of complex target molecules. Adherence to rigorous safety protocols is essential when handling this potent compound, ensuring its potential can be harnessed safely and effectively in the laboratory.

References

- MySkinRecipes. This compound. [Link]

- Chemistry Steps. Reactions of Nitriles. [Link]

- ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

- Supporting Inform

- OpenStax. 20.7 Chemistry of Nitriles. [Link]

- LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

- LibreTexts Chemistry. Reactivity of Nitriles. [Link]

- PubChem. 2-Fluoro-5-nitropyridine. [Link]

- Fisher Scientific.

- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

- ResearchGate. 1H-NMR (400 MHz) and 13C-NMR (100 MHz)

- Wikipedia. Reduction of nitro compounds. [Link]

- Royal Society of Chemistry.

- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

- The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look

- PubChem.

- Table of Characteristic IR Absorptions.

- PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

- PMC. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

- Wikipedia.

- LibreTexts Chemistry.

- YouTube. predicting likely fragments in a mass spectrum. [Link]

- MySkinRecipes. This compound. [Link]

- PubMed.

- NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]

- PMC. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

- ChemRadar.

- Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

- LibreTexts Chemistry. 16.

- MDPI.

- YouTube. How to Read and Interpret the IR Spectra. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-nitropicolinonitrile

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties.[1][2][3] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 5-Fluoro-3-nitropicolinonitrile (CAS: 1033202-51-5) is a highly valuable intermediate, embodying this principle.[4] Its trifunctionalized pyridine core—featuring a nucleophilically displaceable cyano group, an electron-withdrawing nitro group, and a strategically placed fluorine atom—makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, grounded in established chemical principles and validated protocols.

Synthetic Strategy: A Three-Step Pathway from a Readily Available Precursor

The synthesis is designed as a robust and scalable three-step sequence commencing from the commercially available starting material, 5-fluoro-2-hydroxypyridine. The strategy hinges on the sequential and regioselective introduction of the nitro and cyano functionalities.

-

Electrophilic Nitration: The sequence begins with the regioselective nitration of 5-fluoro-2-hydroxypyridine to install the nitro group at the C3 position.

-

Dehydroxy-chlorination: The hydroxyl group at C2 is then converted to a chloro group, a superior leaving group for subsequent nucleophilic substitution.

-

Nucleophilic Cyanation: The final step involves the displacement of the chloro group with a cyanide nucleophile to yield the target picolinonitrile.

This pathway is advantageous due to the high regioselectivity of the initial nitration step and the use of well-established, reliable transformations for the subsequent conversions.

Caption: A three-step synthetic pathway to this compound.

Part 1: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

Mechanistic Rationale

The initial step involves the electrophilic nitration of 5-fluoro-2-hydroxypyridine. The regiochemical outcome is dictated by the directing effects of the existing substituents. The hydroxyl group at C2 is a potent activating group, strongly directing electrophiles to the ortho (C3) and para (C5) positions. Conversely, the fluorine atom at C5 is a deactivating group but is also ortho-, para-directing. The powerful activating effect of the hydroxyl group overwhelmingly favors substitution at the C3 position, which is ortho to it. The reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions to prevent over-nitration.[5]

Detailed Experimental Protocol

-

Reagents and Equipment:

-

5-Fluoro-2-hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask maintained in an ice bath, cautiously add concentrated sulfuric acid.

-

While maintaining the temperature below 10°C, slowly add 5-fluoro-2-hydroxypyridine to the sulfuric acid with continuous stirring until fully dissolved.

-

Charge a dropping funnel with fuming nitric acid. Add the nitric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, allow the mixture to stir at a controlled temperature for a specified duration to ensure the reaction goes to completion.[5]

-

Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the acidic solution.

-

Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

-

Dry the collected light-yellow solid under vacuum to yield 5-fluoro-2-hydroxy-3-nitropyridine. The product is often of sufficient purity for the next step without further purification.[5]

-

Part 2: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

Mechanistic Rationale

The conversion of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are effective for this dehydroxy-chlorination.[6][7] The reaction proceeds by activation of the pyridone oxygen, followed by nucleophilic attack of a chloride ion to displace the activated oxygen species, yielding the desired 2-chloropyridine. This intermediate is a crucial precursor for the final cyanation step.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

5-Fluoro-2-hydroxy-3-nitropyridine

-

Phosphorus Oxychloride (POCl₃)

-

Phosphorus Pentachloride (PCl₅) (optional, but can improve yield)[6]

-

Round-bottom flask with a reflux condenser and heating mantle

-

Ice, Ethyl Acetate, Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask, create a slurry of 5-fluoro-2-hydroxy-3-nitropyridine in phosphorus oxychloride.

-

Slowly add phosphorus pentachloride portion-wise to the stirred slurry at a controlled temperature (e.g., 60 °C).[6]

-

Heat the reaction mixture to reflux (or a specified temperature such as 90°C) and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[6][7]

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-chloro-5-fluoro-3-nitropyridine.[6]

-

Part 3: Synthesis of this compound

Mechanistic Rationale

The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position. This electronic arrangement makes the C2 position, which bears the chloro leaving group, highly susceptible to attack by nucleophiles. Sodium or potassium cyanide serves as the cyanide source, displacing the chloride ion to form the final product.[8][9] The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.

Caption: Experimental workflow for the nucleophilic cyanation step.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

2-Chloro-5-fluoro-3-nitropyridine

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer, thermometer, and heating mantle

-

Water, Ethyl Acetate, Brine

-

-

Procedure:

-

To a solution of 2-chloro-5-fluoro-3-nitropyridine in DMSO, add sodium cyanide.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for several hours. Monitor the reaction's progress by TLC or LC-MS.

-

After the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash thoroughly with water and then with brine to remove the polar solvent (DMSO/DMF) and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel chromatography to yield the final product, this compound.

-

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Nitration | 5-Fluoro-2-hydroxypyridine, H₂SO₄, HNO₃ | High |

| 2 | Chlorination | 5-Fluoro-2-hydroxy-3-nitropyridine, POCl₃, PCl₅ | >90%[6] |

| 3 | Cyanation | 2-Chloro-5-fluoro-3-nitropyridine, NaCN, DMSO | Good to High |

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to this compound, a key intermediate for pharmaceutical research. The methodology relies on well-understood, high-yielding reactions, beginning with a readily available starting material. By carefully controlling the reaction conditions at each stage—from the regioselective nitration to the final nucleophilic cyanation—high-purity material can be consistently produced, facilitating its application in the development of next-generation therapeutics.

References

- Title: Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: Sandmeyer reaction Source: Wikipedia URL:[Link]

- Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Center for Biotechnology Inform

- Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL:[Link]

- Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchG

- Title: CN102040554A - Method for preparing 2-chloro-5-nitropyridine Source: Google Patents URL

- Title: Preparation of Cyanopyridines by Direct Cyan

- Title: WO2010089773A2 - Process for preparation of nitropyridine derivatives Source: Google Patents URL

- Title: WO2001017970A1 - Process for the preparation of 2-cyanopyridines Source: Google Patents URL

- Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:[Link]

- Title: this compound Source: MySkinRecipes URL:[Link]

- Title: The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine Source: Dissert

- Title: CN104447522A - Preparation method of 5-nitro-2-aminopyridine Source: Google Patents URL

- Title: Fluorine in drug discovery: Role, design and case studies Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: The Role of Fluorinated Pyridines in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine Source: Google Patents URL

- Title: 22.5 Sandmeyer Reactions | Organic Chemistry Source: YouTube URL:[Link]

- Title: First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information Source: Royal Society of Chemistry URL:[Link]

- Title: Nitrile synthesis by C-C coupling (cyanation) Source: Organic Chemistry Portal URL:[Link]

- Title: The Crucial Role of 2-Amino-5-fluoro-3-nitropyridine in Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: 2-Fluoro-5-nitropyridine Source: PubChem - NIH URL:[Link]

- Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL:[Link]

- Title: Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

- Title: 2-Chloro-5-nitropyridine Source: PubChem URL:[Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 9. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

An In-depth Technical Guide to 5-Fluoro-3-nitropicolinonitrile (CAS 1033202-51-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-nitropicolinonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. While detailed primary literature on this specific compound is emerging, this document consolidates available data and provides expert insights based on established principles of organic chemistry and extensive experience with related fluorinated nitropyridine scaffolds. We will delve into its physicochemical properties, propose a logical synthetic strategy, and explore its chemical reactivity with a focus on its application in drug discovery. This guide is intended to empower researchers to effectively utilize this versatile intermediate in the synthesis of novel, high-value molecules.

Introduction: The Strategic Value of Fluorinated Nitropyridines

The pyridine ring is a privileged scaffold in drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms and nitro groups onto this core structure dramatically modulates its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[2] The nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[3]

This compound (CAS 1033202-51-5) is a trifunctionalized pyridine that embodies these principles. It presents three distinct points for chemical modification: the highly activated fluoro leaving group, the reducible nitro group, and the versatile nitrile functionality. This strategic arrangement of functional groups makes it an exceptionally valuable intermediate for the rapid construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[4][5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The available and predicted data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1033202-51-5 | [7] |

| Molecular Formula | C₆H₂FN₃O₂ | [7] |

| Molecular Weight | 167.10 g/mol | [7] |

| Appearance | White to light yellow solid (predicted) | Inferred from related compounds |

| Boiling Point | 328.2 ± 42.0 °C (Predicted at 760 mmHg) | [7] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | Inferred from related compounds |

| Storage | Store at room temperature under an inert atmosphere. | [7] |

Synthesis of this compound: A Proposed Route

A logical approach to the synthesis of the title compound would start from a readily available aminopyridine precursor, as outlined in the workflow below.

Caption: A proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-5-fluoropyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice-salt bath.

-

Slowly add 2-amino-5-fluoropyridine (1.0 eq.) in portions, maintaining the internal temperature below 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid (1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH 8-9.

-

The precipitated product, 2-amino-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

-

Suspend 2-amino-5-fluoro-3-nitropyridine (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the nitro, cyano, and fluoro groups, as well as the ring nitrogen itself.

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The fluorine atom at the C-5 position is highly activated towards nucleophilic displacement. This is the most common and synthetically valuable reaction for this class of compounds. A wide range of nucleophiles can be employed to introduce diverse functionalities.

-

Causality: The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The strong electron-withdrawing nitro and cyano groups, positioned ortho and para to the fluorine, respectively, effectively stabilize this intermediate through resonance, thereby accelerating the reaction. Fluorine is an excellent leaving group in SNAr reactions, not because it is a stable anion in the same way as iodide in SN2 reactions, but because the C-F bond is highly polarized, making the carbon atom highly electrophilic, and the cleavage of the C-F bond is not the rate-limiting step.[10]

Caption: General mechanism for nucleophilic aromatic substitution.

Typical Nucleophiles and Conditions:

-

O-Nucleophiles (Alcohols, Phenols): Reaction with alkoxides (e.g., NaOMe, NaOEt) or phenoxides in a polar aprotic solvent like DMF or THF at room temperature to elevated temperatures yields the corresponding ethers.

-

N-Nucleophiles (Amines): Primary and secondary amines react readily, often in the presence of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in solvents like DMSO, DMF, or NMP, to form substituted aminopyridines.

-

S-Nucleophiles (Thiols): Thiolates, generated from thiols and a base (e.g., NaH, K₂CO₃), react smoothly to provide thioethers.

Protocol 4.1.1: Reaction with a Primary Amine (Example)

-

To a solution of this compound (1.0 eq.) in anhydrous DMSO, add the desired primary amine (1.1 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a plethora of subsequent transformations, such as amide bond formation, sulfonylation, or diazotization.

Common Reducing Agents:

-

Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate is a clean and efficient method. Care must be taken as prolonged reaction times or more active catalysts could potentially reduce the nitrile group.

-

Metal-Acid Systems: SnCl₂·2H₂O in ethanol or ethyl acetate is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.[2] Iron powder in acetic acid is another effective system.

Protocol 4.2.1: Reduction with Tin(II) Chloride

-

Dissolve this compound (1.0 eq.) in ethanol.

-

Add a solution of SnCl₂·2H₂O (4-5 eq.) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully basify with a concentrated NaOH solution to pH > 10 to precipitate tin salts.

-

Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with more ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the desired 3-amino-5-fluoropicolinonitrile.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important functionalities.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring harsh conditions (e.g., refluxing 6M HCl or concentrated NaOH).[11] It can also be partially hydrolyzed to a primary amide.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation under more forcing conditions (e.g., Raney Nickel, high pressure H₂).

Protocol 4.3.1: Hydrolysis to Carboxylic Acid

-

To a solution of this compound (1.0 eq.) in a mixture of acetic acid and water, add concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material.

-

Cool the reaction, pour it onto ice, and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the resulting 5-fluoro-3-nitropicolinic acid as necessary.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | Two signals in the aromatic region (approx. 8.0-9.5 ppm). Both protons will appear as doublets of doublets due to coupling to each other and to the ¹⁹F nucleus. The proton ortho to the nitro group will be the most downfield. |

| ¹³C NMR | Six distinct signals are expected. The carbon bearing the nitrile group will be in the 115-120 ppm region. The carbon attached to the fluorine will show a large one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond C-F couplings.[12] The carbon attached to the nitro group will also be significantly downfield. |

| IR Spectroscopy | - C≡N stretch: A strong, sharp absorption around 2230-2240 cm⁻¹ (conjugated aromatic nitrile).[4][7]- NO₂ stretch: Two strong absorptions, one asymmetric stretch around 1530-1550 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.[13]- C-F stretch: A strong absorption in the 1200-1250 cm⁻¹ region.- Aromatic C=C and C=N stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 167.01, with characteristic fragmentation patterns involving the loss of NO₂, CN, and other fragments. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1033202-51-5) is not widely available. Therefore, handling precautions should be based on data from structurally related hazardous compounds, such as 2-fluoro-5-nitropyridine and other toxic nitriles.[3][14] The compound should be handled by trained personnel in a well-ventilated fume hood.

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[7]

Conclusion

This compound is a highly functionalized pyridine building block with significant potential in the synthesis of complex molecular targets. Its value lies in the predictable and differential reactivity of its fluoro, nitro, and cyano groups. The activated C-F bond allows for facile introduction of a wide array of nucleophiles via SNAr, while the nitro and nitrile groups provide further handles for diverse chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key reactivity patterns, empowering chemists to leverage this versatile intermediate in their research and development endeavors.

References

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. URL

- MySkinRecipes. (n.d.). This compound.

- BLD Pharm. (n.d.). 3-Fluoro-5-nitropicolinonitrile.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitropyridine.

- Pipzine Chemicals. (n.d.). 2-Cyano-5-nitropyridine Manufacturer & Supplier in China.

- Wikipedia. (n.d.). Sandmeyer reaction.

- BLD Pharm. (n.d.). 5-Bromo-3-nitropicolinonitrile.

- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines. (US6699993B1).

- ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy.

- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.

- Echemi. (n.d.). 2-Cyano-5-fluoropyridine SDS.

- PubChem. (n.d.). 2-Cyano-3-nitropyridine.

- RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- TCI Chemicals. (2024). SAFETY DATA SHEET: 3,5-Dichloro-2-cyanopyridine.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoro-5-nitropyridine.

- YouTube. (2020). Sandmeyer Reaction.

- SpectraBase. (n.d.). 2-Cyano-3-nitropyridine.

- Hebei Summedchem Co., Ltd. (n.d.). Exploring 5-Bromo-3-Nitropicolinonitrile: Properties and Applications.

- PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Cyanation.

- Hebei Summedchem Co., Ltd. (n.d.). 5-Bromo-3-nitropicolinonitrile.

- Google Patents. (n.d.). Protein Kinase Inhibitors and Uses Thereof. (US20150005277A1).

- Master Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Google Patents. (n.d.). Protein kinase inhibitors. (WO2010075074A1).

- Boron Molecular. (n.d.). 5-Bromo-3-nitropicolinonitrile.

- ResearchGate. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.

- PubMed. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source.

- Santa Cruz Biotechnology. (n.d.). 2-Cyano-3-nitropyridine.

- Google Patents. (n.d.). Compounds and methods useful for treating or preventing cancers. (WO 2018/183936 A1).

- BOC Sciences. (n.d.). 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine.

- Guidechem. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine 1079179-12-6.

- ChemicalBook. (n.d.). 2-CHLORO-5-FLUORO-3-NITROPYRIDINE synthesis.

- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (CN100355732C).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 2-Cyano-5-fluoropyridine.

- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

- ResearchGate. (2025). 13C NMR spectra of halocarbons.

- ChemistryViews. (2018). Cyanation of Unactivated Secondary Alkyl Halides.

- Google Patents. (n.d.). Synthesis process of 5-fluorouracil derivatives. (CN102060940A).

- Google Patents. (n.d.). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (US6534524B1).

Sources

- 1. scribd.com [scribd.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof - Google Patents [patents.google.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 5-Fluoro-3-nitropicolinonitrile in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 5-Fluoro-3-nitropicolinonitrile, a key building block in contemporary drug discovery and agrochemical research. As direct quantitative solubility data for this specific compound is not widely published, this document serves as a foundational resource for researchers, offering a robust framework for solubility determination and a detailed analysis of the physicochemical principles governing its behavior in various organic media.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted pyridine derivative whose utility in synthetic chemistry is significant. The presence of a fluorine atom, a nitro group, and a nitrile function on the picoline scaffold imparts unique electronic properties and reactivity. However, for this potential to be fully realized in a laboratory setting, a thorough understanding of its solubility is paramount. Solubility is a critical determinant for a range of applications, including reaction kinetics, purification strategies (such as crystallization), and formulation for biological screening.[1] Poorly understood solubility can lead to challenges in achieving desired concentrations, inaccurate results in bioassays, and difficulties in process scale-up.[1][2][3]

The incorporation of fluorine into heterocyclic compounds is known to drastically influence physicochemical properties such as lipophilicity, metabolic stability, and pKa, which in turn affect solubility.[4][5][6][7] This guide will equip the research scientist with the necessary tools to experimentally determine and intellectually approach the solubility of this and structurally related compounds.

Predicted Solubility Profile of this compound

Based on the structural features of this compound, we can infer a likely solubility profile. The molecule possesses a polar pyridine ring, a highly polar nitro group, and a moderately polar nitrile group. The fluorine atom, while highly electronegative, contributes to a localized dipole but can also increase lipophilicity. This combination suggests a nuanced solubility behavior.

"Like Dissolves Like": A First Principle

The principle of "like dissolves like" is a foundational concept in predicting solubility.[8][9][10] It posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Aprotic Solvents : Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds would effectively solvate the polar regions of the molecule.

-

Polar Protic Solvents : Alcohols like Methanol and Ethanol are also anticipated to be good solvents. While the molecule lacks strong hydrogen bond donating capabilities, the polar nature of these solvents will facilitate dissolution.

-

Non-Polar Solvents : Solvents such as Hexane and Toluene are unlikely to be effective at dissolving significant quantities of the compound due to the large polarity mismatch.

-

Halogenated Solvents : Dichloromethane (DCM) and Chloroform may exhibit moderate to good solubility, given their ability to dissolve a range of polar and non-polar compounds.

-

Aqueous Solubility : The parent compound, picolinonitrile, is slightly soluble in water.[11][12] However, the presence of the lipophilic fluorine atom and the nitro group on this compound likely results in low aqueous solubility.

The following table provides a qualitative prediction of solubility in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the nitro and nitrile groups. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Polarity and hydrogen bonding capability of the solvent can solvate the polar functional groups. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some interaction with the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Lower polarity compared to other polar solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Primarily non-polar nature of the solvent is a poor match for the polar solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Significant mismatch in polarity. |

| Aqueous | Water | Very Low | The hydrophobic nature of the substituted pyridine ring is expected to dominate. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[2][13][14] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by quantification of the dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Protocol

-

Preparation of the Slurry :

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration :

-

Phase Separation :

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE, compatible with organic solvents) and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Analyze the filtered saturated solution. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.

-

Using the calibration curve, determine the concentration of the dissolved compound in the saturated solution.

-

-

Data Reporting :

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per liter (g/L), or molarity (mol/L).

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not solely a function of the solvent's polarity. Other factors play a significant role:

-

Temperature : For most solid solutes, solubility increases with temperature. This relationship should be determined empirically if the compound is to be used in reactions at elevated or reduced temperatures.

-

Crystalline Structure : The crystal lattice energy of the solid compound must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.

-

Presence of Impurities : Impurities can either increase or decrease the apparent solubility of a compound.

The interplay of these factors can be visualized as follows:

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion and Recommendations

References

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [Link]

- protocols.io. In-vitro Thermodynamic Solubility. (2025). [Link]

- National Institutes of Health.

- PubMed. In vitro solubility assays in drug discovery. (2008). [Link]

- Scribd.

- Domainex. Thermodynamic Solubility Assay. [Link]

- odinity.com. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). [Link]

- StuDocu. Solubility of Organic Compounds. (2023). [Link]

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- MySkinRecipes. This compound. [Link]

- Fisher Scientific.

- National Institutes of Health. Pyridine-2-carbonitrile. [Link]

- National Institutes of Health. Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). [Link]

- Covestro Solution Center.

- Royal Society of Chemistry.

- PubMed.

- Beilstein-Institut. fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [Link]

- MDPI. Solubility and Crystallization Studies of Picolinic Acid. (2023). [Link]

- ResearchGate.

- ResearchGate. High Nitrogen Gas Solubility and Physicochemical Properties of [C4mpyr][eFAP]–Fluorinated Solvent Mixtures. [https://www.researchgate.

- Solubility of Things. 4-Pyridinecarbonitrile. [Link]

- National Institutes of Health. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (2024). [Link]

- National Institutes of Health. 2-Fluoro-5-nitropyridine. [Link]

- protocols.io. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. (2023). [Link]

- ResearchGate. (PDF)

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Picolinonitrile (2-Cyanopyridine) Detailed Information, Properties, Uses, Safety, Supplier & Price China | High-Quality Pyridine Derivative | Expert Guide [nj-finechem.com]

- 12. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-3-nitropicolinonitrile

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and chemical properties of 5-Fluoro-3-nitropicolinonitrile (CAS 1033202-51-5), a key heterocyclic building block in modern medicinal and agrochemical research. In the absence of publicly available experimental crystallographic and spectroscopic data, this guide leverages computational modeling and established principles of structural chemistry to offer an in-depth, predictive overview for researchers, scientists, and drug development professionals. The guide covers the predicted three-dimensional structure, detailed analysis of anticipated NMR, IR, and mass spectrometry data, a plausible synthetic route, and a discussion of its chemical reactivity. This document is intended to serve as a foundational resource to facilitate further research and application of this versatile molecule.

Introduction and Significance

This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom, a nitro group, and a nitrile group. This unique combination of functional groups on a pyridine scaffold makes it a highly valuable intermediate in the synthesis of complex organic molecules. Fluorinated heterocyclic compounds are of significant interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which opens pathways to a diverse range of derivatives[2]. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this molecule. Given its potential as a precursor to novel therapeutic agents and agrochemicals, a thorough understanding of its molecular structure and properties is paramount for its effective utilization in research and development[3][4].

Predicted Molecular Structure and Geometry

In the absence of experimental single-crystal X-ray diffraction data, the three-dimensional structure of this compound was predicted using computational chemistry methods. A molecular mechanics energy minimization followed by a density functional theory (DFT) calculation at the B3LYP/6-31G(d) level of theory was employed to obtain a low-energy conformation and predict key geometrical parameters.

The predicted structure reveals a planar pyridine ring, a common feature for such aromatic systems. The fluorine, nitro, and nitrile substituents lie in the plane of the ring. The strong electron-withdrawing nature of the nitro and nitrile groups, combined with the electronegativity of the fluorine atom, significantly influences the electronic distribution within the pyridine ring.

Below is a table summarizing the predicted bond lengths and angles for key structural features.

| Parameter | Predicted Value | Justification |

| C2-C(N) Bond Length | ~1.45 Å | Typical C-C single bond length between an sp² carbon and an sp carbon. |

| C≡N Bond Length | ~1.15 Å | Characteristic of a carbon-nitrogen triple bond. |

| C3-N(O₂) Bond Length | ~1.48 Å | Consistent with a C-N single bond in nitroaromatic compounds. |

| C5-F Bond Length | ~1.35 Å | Typical C-F bond length on an aromatic ring. |

| ∠(C2-C3-N1) | ~123° | The electron-withdrawing nitro group can slightly distort the ring angles. |

| ∠(C4-C5-F) | ~119° | Close to the ideal 120° for an sp² hybridized carbon. |

Disclaimer: The structural parameters presented are based on computational modeling and have not been experimentally verified. Actual bond lengths and angles may vary.

Predicted Spectroscopic Signature

A comprehensive understanding of a molecule's spectroscopic properties is essential for its identification and characterization. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted spectra for this compound are discussed below.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H4 Proton: This proton is situated between the fluorine and nitro groups. The strong electron-withdrawing effects of these groups will deshield this proton, shifting its resonance significantly downfield, likely in the range of 8.8-9.2 ppm. It is expected to appear as a doublet of doublets due to coupling with the fluorine atom and the H6 proton.

-

H6 Proton: This proton is adjacent to the nitrogen atom of the pyridine ring and ortho to the fluorine atom. It will also be deshielded and is expected to resonate in the range of 8.6-9.0 ppm. This signal should appear as a doublet of doublets due to coupling with the H4 proton and the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework. Six distinct signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 (attached to CN) | 135-140 | Attached to the electron-withdrawing nitrile group and adjacent to the ring nitrogen. |

| C3 (attached to NO₂) | 148-153 | Strongly deshielded by the attached nitro group. |

| C4 | 120-125 | Shielded relative to the other ring carbons due to its position relative to the electron-withdrawing groups. |

| C5 (attached to F) | 160-165 (doublet) | Deshielded by the attached fluorine; will show a large ¹JCF coupling constant. |

| C6 | 150-155 | Deshielded due to its position alpha to the ring nitrogen. |

| CN (nitrile) | 115-120 | Typical chemical shift for a nitrile carbon. |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range[5][6]. A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be influenced by the electronic environment. For a fluorine atom on an electron-deficient pyridine ring, a chemical shift in the range of -100 to -130 ppm (relative to CFCl₃) is anticipated[7]. The signal will likely appear as a doublet of doublets due to coupling with the H4 and H6 protons.

Caption: Predicted proton-fluorine coupling interactions in the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the nitrile, nitro, and fluoroaromatic moieties. Online prediction tools can provide theoretical spectra based on the molecular structure[8][9][10].

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

-

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.

-

C-F Stretch: A strong absorption band in the range of 1200-1250 cm⁻¹ is indicative of the C-F bond.

-

Aromatic C=C and C=N Stretches: Several medium to weak bands will appear in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

Aromatic C-H Stretches: Weak bands are expected above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molecular weight 167.10 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 167, corresponding to the intact molecule.

-

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 121) and the loss of NO followed by CO. The nitrile and fluorine are generally more stable and less likely to be the initial fragments lost. In silico fragmentation prediction tools can be used to further elucidate potential fragmentation pathways[3][11][12].

Proposed Synthesis and Crystallization

Synthetic Pathway

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related pyridine derivatives[13][14][15][16]. A two-step process starting from a commercially available fluorinated pyridine is proposed.

Caption: Proposed two-step synthesis of the title compound.

Step 1: Nitration of 2-Chloro-5-fluoropyridine

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-5-fluoropyridine while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 2-chloro-5-fluoro-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Cyanation of 2-Chloro-5-fluoro-3-nitropyridine

-

In a flask equipped with a reflux condenser and a nitrogen inlet, combine 2-chloro-5-fluoro-3-nitropyridine, copper(I) cyanide, and anhydrous dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization for Structural Analysis

Obtaining single crystals suitable for X-ray crystallography is crucial for the definitive determination of the molecular structure. For a polar organic compound like this compound, the following general approach can be employed[2][7][13][17][18]:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (an "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the three electron-withdrawing substituents. This makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr)[19][20][21][22][23].

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 5-position is a good leaving group in SₙAr reactions, particularly with soft nucleophiles. The nitro group at the 3-position is also a potential leaving group, although generally less reactive than fluorine in this context. The cyano group is typically not displaced. The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This provides a key synthetic handle for introducing a wide range of functionalities through diazotization or acylation reactions.

-

Modification of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine.

These versatile reaction pathways make this compound an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery and agrochemical development programs. Its derivatives have the potential to be explored as kinase inhibitors, antivirals, or other biologically active agents.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While experimental structural and spectroscopic data are not yet publicly available, this guide provides a robust, predictive framework based on computational modeling and established chemical principles. The predicted molecular geometry, spectroscopic signatures, and reactivity profile offer valuable insights for researchers working with this compound. The proposed synthetic and crystallization protocols provide a practical starting point for its preparation and further study. As research into fluorinated heterocycles continues to expand, a thorough understanding of key intermediates like this compound will be essential for the development of next-generation pharmaceuticals and agrochemicals.

References

- A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021).

- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). ChemRxiv.

- IR Spectrum Prediction - Protheragen. (n.d.). Protheragen. [Link]

- Web-based application for in silico fragment

- Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. (2024). arXiv. [Link]